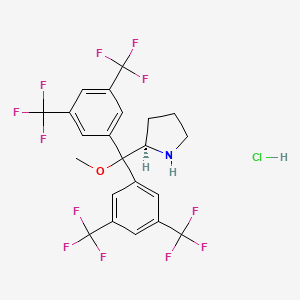(R)-2-(Bis(3,5-bis(trifluoromethyl)phenyl)(methoxy)methyl)pyrrolidine hydrochloride
CAS No.: 1217447-55-6
Cat. No.: VC8358020
Molecular Formula: C22H18ClF12NO
Molecular Weight: 575.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1217447-55-6 |
|---|---|
| Molecular Formula | C22H18ClF12NO |
| Molecular Weight | 575.8 g/mol |
| IUPAC Name | (2R)-2-[bis[3,5-bis(trifluoromethyl)phenyl]-methoxymethyl]pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C22H17F12NO.ClH/c1-36-18(17-3-2-4-35-17,11-5-13(19(23,24)25)9-14(6-11)20(26,27)28)12-7-15(21(29,30)31)10-16(8-12)22(32,33)34;/h5-10,17,35H,2-4H2,1H3;1H/t17-;/m1./s1 |
| Standard InChI Key | GUJSIYSDKRDTDD-UNTBIKODSA-N |
| Isomeric SMILES | COC([C@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
| SMILES | COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
| Canonical SMILES | COC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₂H₁₈ClF₁₂NO, with a molecular weight of 575.82 g/mol . It consists of a pyrrolidine ring (a five-membered secondary amine) substituted at the 2-position with a hydroxymethyl group, which is further functionalized with bis(3,5-bis(trifluoromethyl)phenyl) and methoxy groups. The hydrochloride salt form enhances solubility in polar solvents, a common strategy for improving handling in catalytic applications .
Key Structural Attributes:
-
Pyrrolidine Core: Provides rigidity and chiral centers for stereoselective interactions.
-
Bis(3,5-bis(trifluoromethyl)phenyl) Groups: Electron-withdrawing trifluoromethyl (-CF₃) substituents enhance Lewis acidity and stabilize transition states via π-π interactions .
-
Methoxy-Methyl Bridge: Modifies steric bulk and electronic density around the catalytic site .
The stereochemistry at the 2-position is strictly (R), which dictates enantioselectivity in reactions. Comparative studies with the (S)-enantiomer (CAS 848821-76-1) reveal divergent catalytic outcomes, underscoring the importance of absolute configuration .
Synthesis and Production
Synthetic Pathways
The hydrochloride salt is synthesized via a multi-step sequence starting from (R)-prolinol derivatives. A representative route involves:
-
Silylation: Protection of the hydroxyl group in (R)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol using trimethylsilyl trifluoromethanesulfonate (TMSOTf) .
-
Methoxylation: Introduction of the methoxy group via nucleophilic substitution or etherification.
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
This method achieves high enantiomeric excess (≥99% e.e.), as confirmed by chiral HPLC . Alternative routes may employ asymmetric hydrogenation or enzymatic resolution, though these are less commonly reported .
Industrial-Scale Production
Large-scale synthesis faces challenges due to the compound’s sensitivity to moisture and oxygen. Production typically occurs under inert atmospheres (nitrogen or argon) with rigorous temperature control (2–8°C) . Custom synthesis services, such as those offered by LGC Standards and Santa Cruz Biotechnology, provide the compound in milligram to kilogram quantities, though lead times vary due to regulatory requirements .
Physicochemical Properties
Thermal and Solubility Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | 382.4±37.0 °C (predicted) | |
| Density | 1.319±0.06 g/cm³ (predicted) | |
| Solubility | Chloroform, ethyl acetate | |
| Storage Conditions | -20°C under inert gas |
The compound is a white to off-white crystalline solid, hygroscopic in its free base form. The hydrochloride salt exhibits improved stability, with a predicted pKa of 9.34±0.10, facilitating its use in mildly acidic or neutral conditions .
Applications in Asymmetric Catalysis
Cyclocondensation Reactions
The catalyst enables enantioselective cyclocondensation of enals with methylenepyrrolidines, yielding nitrogen-containing heterocycles with >90% enantiomeric excess (e.e.) . This reaction is pivotal in synthesizing bioactive alkaloids and pharmaceuticals.
Propargylic Alkylation
In propargylic alkylation of esters with aldehydes, the compound’s bulky trifluoromethyl groups enforce facial selectivity, achieving diastereomeric ratios up to 20:1 . This method is widely employed in natural product synthesis, such as terpene derivatives.
Aza-Michael Additions
The catalyst accelerates aza-Michael reactions between β-ketosulfoxides and α,β-unsaturated aldehydes, producing β-amino carbonyl compounds with quaternary stereocenters . These products serve as intermediates in protease inhibitor development.
Epoxidation and Aziridination
The compound facilitates asymmetric epoxidation of enals, yielding epoxides with 85–95% e.e., critical for chiral epoxy alcohol precursors . Similarly, aziridination reactions generate strained three-membered rings used in antibiotic synthesis.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| SIGMA-RBI | ≥95% | 50 mg–5 g | $200–$5,000 |
| Santa Cruz Biotechnology | ≥99% | 10 mg–1 g | $150–$4,500 |
| LGC Standards | Custom | 100 mg–10 g | Quote-based |
Suppliers emphasize compliance with international safety regulations (REACH, TSCA). Custom synthesis requires advance negotiation due to BSL-2 handling restrictions and export controls .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume